(1-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclopentyl)acetic acid
Overview
Description
(1-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclopentyl)acetic acid is a compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions. The Fmoc group is a popular protecting group in organic synthesis, particularly in the synthesis of peptides and proteins.
Mechanism of Action
Target of Action
It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or peptides in the body.
Mode of Action
It is known that the fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
Given its use in proteomics research , it can be inferred that this compound may play a role in protein synthesis or modification.
Result of Action
It is known that the fmoc group is rapidly removed by base , which could potentially lead to changes in the structure or function of target proteins or peptides.
Action Environment
It is known that this compound is stable at room temperature , suggesting that it may be resistant to degradation under normal environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclopentyl)acetic acid typically involves the protection of the amino group of cyclopentylacetic acid with the Fmoc group. This can be achieved through the reaction of cyclopentylacetic acid with Fmoc chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of automated peptide synthesizers and large-scale reactors to handle the reagents and solvents efficiently. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(1-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclopentyl)acetic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.
Common Reagents and Conditions
Fmoc Removal: Piperidine in DMF is commonly used to remove the Fmoc protecting group.
Peptide Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for coupling reactions.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Peptides: Coupling with other amino acids forms peptides and proteins.
Scientific Research Applications
(1-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclopentyl)acetic acid is widely used in scientific research, particularly in the fields of:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein structure and function.
Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.
Industry: Used in the production of synthetic peptides for various applications, including pharmaceuticals and biotechnology.
Comparison with Similar Compounds
Similar Compounds
(1-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclobutyl)acetic acid: Similar in structure but with a cyclobutyl ring instead of a cyclopentyl ring.
(4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}tetrahydro-2H-thiopyran-4-yl)acetic acid: Contains a tetrahydrothiopyran ring.
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-alanine: An Fmoc-protected amino acid with a methoxy group.
Uniqueness
The uniqueness of (1-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclopentyl)acetic acid lies in its specific structure, which provides stability and ease of removal of the Fmoc group. This makes it particularly useful in peptide synthesis, where precise control over the protection and deprotection of functional groups is crucial.
Properties
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-20(25)13-22(11-5-6-12-22)23-21(26)27-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,19H,5-6,11-14H2,(H,23,26)(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLSFORKBASRNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20663131 | |
Record name | [1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20663131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
282524-99-6 | |
Record name | [1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20663131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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